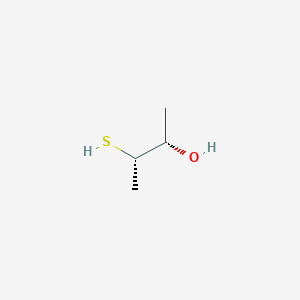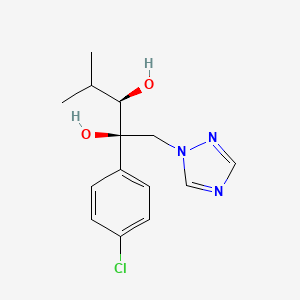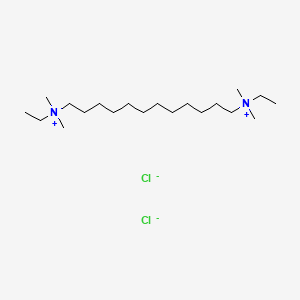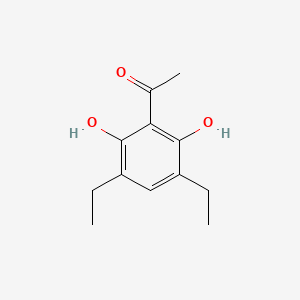
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one is a phenolic compound characterized by its unique structure, which includes a diethyl-substituted phenyl ring with hydroxyl groups at the 2 and 6 positions and a ketone group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through several methods, including:
Direct Synthesis: Starting from 3,5-diethylphenol, the compound can be synthesized by introducing hydroxyl groups at the 2 and 6 positions followed by the formation of the ketone group at the 1 position.
Benzene Derivatives: Another approach involves the use of benzene derivatives as starting materials, followed by a series of reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the final product.
化学反応の分析
Types of Reactions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents and conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different substituents on the phenyl ring.
科学的研究の応用
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also interact with enzymes and receptors involved in various biological processes.
類似化合物との比較
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be compared with other similar phenolic compounds, such as:
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar structure but with different positions of hydroxyl groups.
1-(3,5-Diethylphenyl)ethan-1-one: Similar structure but without hydroxyl groups.
Uniqueness: The presence of hydroxyl groups at the 2 and 6 positions and the diethyl substitution on the phenyl ring make this compound unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties.
特性
CAS番号 |
37467-65-5 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
1-(3,5-diethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-4-8-6-9(5-2)12(15)10(7(3)13)11(8)14/h6,14-15H,4-5H2,1-3H3 |
InChIキー |
NAIUVEYPIKQZIB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1O)C(=O)C)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


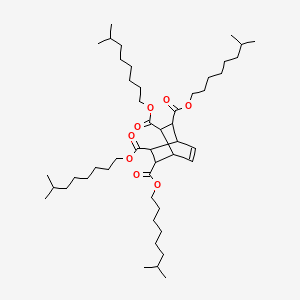
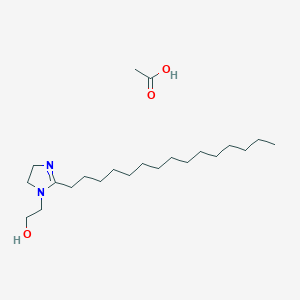


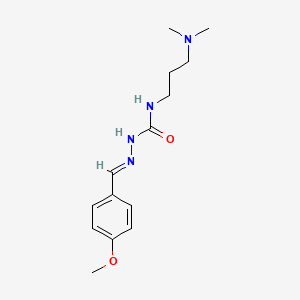
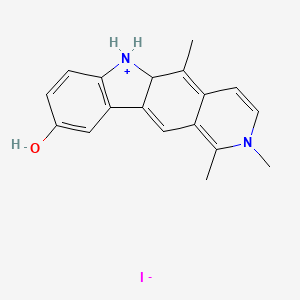
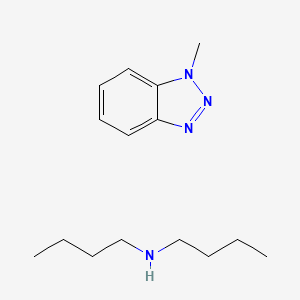
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
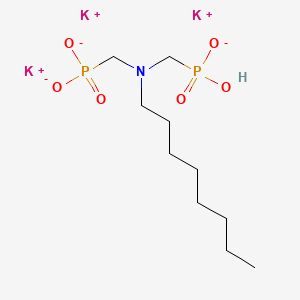
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
